![molecular formula C19H19F2N3O B2712004 2-[[1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2380168-75-0](/img/structure/B2712004.png)
2-[[1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
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Overview
Description
2-[[1-[(3,4-Difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile, commonly known as JNJ-40411813, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound belongs to the class of pyridine carbonitriles and has shown promising results in various scientific research applications.
Scientific Research Applications
Synthesis and Characterization
Synthetic Methodologies : The synthesis of pyridine derivatives, including those structurally related to the specified compound, involves multi-component reactions that allow for the efficient formation of complex molecules. For example, a three-component synthesis has been reported to create 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, highlighting the utility of piperidine as a starting material in such syntheses (Wu Feng, 2011). This showcases the diverse applications of piperidine in constructing pyridine cores, which are essential in various chemical and pharmaceutical industries.
Structural Analysis : The structural features of pyridine derivatives are often elucidated through comprehensive spectroscopic analysis, including IR, NMR, and X-ray diffraction methods. These techniques provide critical insights into the molecular architecture, enabling further modifications and applications of these compounds in materials science and drug design. For instance, the synthesis, X-ray, and spectroscopic analysis of some pyridine derivatives have been studied to understand their optical properties and structural characteristics (M. Cetina et al., 2010).
Applications in Materials Science
Optical Properties : Pyridine derivatives exhibit unique optical properties, making them suitable for applications in materials science, such as in the development of fluorescent materials and sensors. The effects of substituents on the emission spectra of these compounds have been investigated, revealing their potential in creating materials with tailored optical properties (Marina Tranfić et al., 2011).
Catalysis and Chemical Transformations : Pyridine derivatives are also explored for their roles in catalysis and as intermediates in chemical transformations. For example, copper-catalyzed reactions involving pyridine have been developed for the synthesis of new piperidine derivatives, highlighting their importance in organic synthesis and potential pharmaceutical applications (S. Crotti et al., 2011).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors .
Mode of Action
It is known that similar compounds can bind with high affinity to multiple receptors .
Biochemical Pathways
Similar compounds have been found to exhibit various biological activities, indicating that they may affect multiple pathways .
Pharmacokinetics
Similar compounds have been found to exhibit pharmacokinetic differences .
Result of Action
Similar compounds have been found to exhibit various biological activities .
Action Environment
Similar compounds have been found to exhibit different activities under different conditions .
properties
IUPAC Name |
2-[[1-[(3,4-difluorophenyl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F2N3O/c20-17-4-3-15(8-18(17)21)11-24-7-1-2-16(12-24)13-25-19-9-14(10-22)5-6-23-19/h3-6,8-9,16H,1-2,7,11-13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLCMXHOELMWXSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC(=C(C=C2)F)F)COC3=NC=CC(=C3)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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